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Abstract
2-Chloro-5,6-dimethylnicotinonitrile, with a molecular weight of 166.61 g/mol , is a pivotal

heterocyclic building block in modern organic synthesis and medicinal chemistry. This guide

provides a comprehensive technical overview of its synthesis, physicochemical properties, and

reactivity. Furthermore, it delves into its critical applications as a versatile scaffold and

intermediate in the development of novel therapeutic agents, particularly in the realm of kinase

inhibitors. Detailed experimental protocols, mechanistic insights, and data-driven analyses are

presented to support researchers, scientists, and drug development professionals in leveraging

the full potential of this compound.

Introduction: A Versatile Heterocyclic Intermediate
2-Chloro-5,6-dimethylnicotinonitrile is a substituted pyridine derivative characterized by a

strategically functionalized core. The presence of a reactive chlorine atom at the 2-position, a

nitrile group at the 3-position, and two methyl groups at the 5- and 6-positions creates a unique

electronic and steric environment. This arrangement makes it an exceptionally valuable

precursor for the synthesis of a wide array of more complex molecules. Its primary utility lies in

its ability to undergo facile nucleophilic aromatic substitution (SNAr) at the C2-chloro position,

providing a gateway to introduce diverse functionalities and build molecular complexity. This
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reactivity profile has positioned it as a key intermediate in the synthesis of various biologically

active compounds.

Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 2-Chloro-5,6-
dimethylnicotinonitrile is fundamental for its effective use in research and development.

Table 1: Physicochemical Properties of 2-Chloro-5,6-dimethylnicotinonitrile

Property Value Reference(s)

IUPAC Name
2-Chloro-5,6-dimethylpyridine-

3-carbonitrile

CAS Number 65176-93-4

Molecular Formula C₈H₇ClN₂

Molecular Weight 166.61 g/mol

Appearance Solid

SMILES Cc1cc(C#N)c(Cl)nc1C

InChI Key
BYVPJDZJIHOUHA-

UHFFFAOYSA-N

Spectroscopic Data Analysis
Spectroscopic analysis is crucial for the unambiguous identification and quality control of 2-
Chloro-5,6-dimethylnicotinonitrile. While specific spectra from a single source are not

publicly available, a general interpretation based on its structure and data from analogous

compounds provides valuable insights.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet

for the aromatic proton on the pyridine ring. Two distinct singlets corresponding to the two

methyl groups at the 5- and 6-positions would also be present. The chemical shifts of these

peaks provide information about the electronic environment of the protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display

eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon

atom of the nitrile group (C≡N) will appear in the characteristic downfield region (typically

115-125 ppm). The carbon atoms attached to the chlorine and the nitrogen in the pyridine

ring will also have characteristic chemical shifts.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by a

sharp, strong absorption band around 2220-2240 cm⁻¹, which is characteristic of the C≡N

stretching vibration of the nitrile group. Other significant peaks will correspond to C-H

stretching of the methyl and aromatic groups, and C=C and C=N stretching vibrations within

the pyridine ring.

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be

observed at m/z 166, with a characteristic isotopic pattern (M+2 peak at m/z 168 with

approximately one-third the intensity) due to the presence of the chlorine atom.

Synthesis and Mechanistic Considerations
The synthesis of 2-Chloro-5,6-dimethylnicotinonitrile can be achieved through various

routes. A common and effective method involves the chlorination of a corresponding

hydroxypyridine precursor.

Representative Synthetic Pathway
A plausible and widely used method for synthesizing similar 2-chloronicotinonitriles involves the

treatment of the corresponding 2-hydroxynicotinonitrile derivative with a chlorinating agent like

phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1] This transformation is

a cornerstone of pyridine chemistry.
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Caption: General workflow for the synthesis of 2-Chloro-5,6-dimethylnicotinonitrile.

Experimental Protocol: Chlorination of 2-Hydroxy-5,6-
dimethylnicotinonitrile
This protocol is a generalized procedure based on established methods for the chlorination of

hydroxypyridines.[1] Researchers should adapt and optimize the conditions based on their

specific laboratory setup and safety protocols.

Materials:

2-Hydroxy-5,6-dimethylnicotinonitrile

Phosphorus oxychloride (POCl₃)

Ice

Saturated sodium bicarbonate solution
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Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux

condenser and a magnetic stirrer with 2-Hydroxy-5,6-dimethylnicotinonitrile.

Addition of Chlorinating Agent: Carefully and slowly add an excess of phosphorus

oxychloride (e.g., 3-5 equivalents) to the starting material. The reaction can be exothermic.

Heating: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-

4 hours, or until TLC analysis indicates complete consumption of the starting material.

Work-up: Cool the reaction mixture to room temperature. Very cautiously, pour the mixture

onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl

gas.

Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated sodium

bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or

ethyl acetate (3 x volume).

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium

sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a

rotary evaporator.

Purification: The resulting crude product can be purified by flash column chromatography on

silica gel or by recrystallization to afford pure 2-Chloro-5,6-dimethylnicotinonitrile.

Causality and Trustworthiness: The use of excess POCl₃ ensures the complete conversion of

the hydroxypyridine to the chloropyridine. The cautious quenching on ice and subsequent

neutralization are critical safety and purification steps to handle the reactive unspent POCl₃ and

neutralize the acidic byproducts. Each step, from reaction monitoring with TLC to final
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purification, provides a self-validating system to ensure the identity and purity of the final

product.

Chemical Reactivity and Applications in Drug
Discovery
The synthetic utility of 2-Chloro-5,6-dimethylnicotinonitrile stems from the electrophilic

nature of the pyridine ring, which is enhanced by the electron-withdrawing nitrile group. This

makes the C2 position, bearing the chlorine atom, highly susceptible to nucleophilic aromatic

substitution (SNAr).

Key Transformations and Role as a Scaffold
The chloro group can be readily displaced by a variety of nucleophiles, including amines,

alcohols, and thiols. This reactivity is the cornerstone of its application in building libraries of

compounds for drug discovery. For instance, reaction with various primary or secondary

amines introduces diverse side chains, which is a common strategy in medicinal chemistry to

modulate pharmacological activity, selectivity, and pharmacokinetic properties.

2-Chloro-5,6-dimethyl-
nicotinonitrile

R¹R²NH
(Amines)

R-OH
(Alcohols)

R-SH
(Thiols)

2-Amino Derivatives
(e.g., Kinase Inhibitors)

SNAr

2-Alkoxy DerivativesSNAr

2-Thioether DerivativesSNAr
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Caption: Versatility of 2-Chloro-5,6-dimethylnicotinonitrile in SNAr reactions.

Application in Kinase Inhibitor Synthesis
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Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors because the

pyridine nitrogen can form crucial hydrogen bond interactions with the "hinge" region of the

kinase ATP-binding site.[2] The 2-chloronicotinonitrile moiety serves as an excellent starting

point for building such inhibitors.

For example, reacting 2-Chloro-5,6-dimethylnicotinonitrile with a suitably functionalized

amine can lead to the synthesis of potent inhibitors of protein kinases such as Src and Abl.[3]

The dimethylpyridine core can provide a foundation for the molecule, while the introduced

amino side chain can be tailored to interact with specific residues in the kinase active site,

thereby conferring potency and selectivity.[4] The nitrile group can also be further elaborated or

may contribute to binding interactions. This modular approach allows for the rapid generation of

analogues to explore structure-activity relationships (SAR).

Safety and Handling
2-Chloro-5,6-dimethylnicotinonitrile should be handled with appropriate safety precautions in

a well-ventilated laboratory or fume hood. It is classified as acutely toxic if swallowed (Acute

Tox. 4 Oral). Standard personal protective equipment, including safety glasses, gloves, and a

lab coat, should be worn. For detailed safety information, refer to the Material Safety Data

Sheet (MSDS) provided by the supplier.

Conclusion
2-Chloro-5,6-dimethylnicotinonitrile is a high-value chemical intermediate with significant

applications in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly

the susceptibility of the C2-chloro group to nucleophilic substitution, makes it an ideal starting

material for constructing diverse molecular architectures. Its role as a scaffold for kinase

inhibitors highlights its importance in the development of targeted therapeutics. This guide

provides the foundational knowledge and practical insights necessary for researchers to

effectively utilize this versatile building block in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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